Enantiomer-Specific Enzyme Inhibition: (R)- vs (S)-3-Amino-4-phenylbutanoic Acid IC50 Comparison
The (3R)-enantiomer of 3-amino-4-phenylbutanoic acid, when incorporated into the peptidic sequence RPPG-((3R)-3-amino-4-phenylbutanoic acid)-SPFR, exhibits an IC50 of 0.012 mM against rat metalloendopeptidase EC 3.4.24.15 (thimet oligopeptidase). The corresponding (3S)-enantiomer in the identical peptide sequence (RPPG-((3S)-3-amino-4-phenylbutanoic acid)-SPFR) demonstrates a 1.67-fold lower inhibitory potency with an IC50 of 0.02 mM [1].
| Evidence Dimension | Inhibitory potency (IC50) against metalloendopeptidase EC 3.4.24.15 |
|---|---|
| Target Compound Data | IC50 = 0.012 mM (for (3R)-enantiomer); IC50 = 0.02 mM (for (3S)-enantiomer) |
| Comparator Or Baseline | (3S)-enantiomer: IC50 = 0.02 mM; (3R)-enantiomer: IC50 = 0.012 mM |
| Quantified Difference | 1.67-fold difference in IC50 between enantiomers (0.02 mM vs 0.012 mM) |
| Conditions | Rattus norvegicus enzyme EC 3.4.24.15; substrate: RPPG-((3R/S)-3-amino-4-phenylbutanoic acid)-SPFR; no degradation observed |
Why This Matters
The 1.67-fold stereospecific difference in IC50 mandates enantiopure procurement for SAR studies; racemic material obscures true potency and confounds lead optimization.
- [1] Lew, R.A.; Boulos, E.; Stewart, K.M.; Perlmutter, P.; Harte, M.F.; Bond, S.; Reeve, S.B.; Norman, M.U.; Lew, M.J.; Aguilar, M.I.; Smith, I. Substrate analogues incorporating β-amino acids: potential application for peptidase inhibition. FASEB J., 2001, 15, 1664-1666. View Source
